
Dimethyl 4,5-Dinitrophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4,5-Dinitrophthalate is an organic compound that belongs to the class of phthalate esters. It is characterized by the presence of two nitro groups attached to the phthalate ring. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 4,5-Dinitrophthalate can be synthesized through the nitration of dimethyl phthalate. The nitration process involves the introduction of nitro groups into the aromatic ring of dimethyl phthalate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4,5-Dinitrophthalate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidative derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups influence the reactivity of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of dimethyl 4,5-diaminophthalate.
Substitution: Formation of various substituted phthalate derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Dimethyl 4,5-Dinitrophthalate has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl 4,5-Dinitrophthalate involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to undergo chemical transformations that alter its reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl Phthalate: Lacks the nitro groups and has different chemical reactivity.
Dimethyl 4-Nitrophthalate: Contains only one nitro group, leading to different chemical properties and applications.
Dimethyl 3,5-Dinitrophthalate: Similar structure but with nitro groups in different positions, affecting its reactivity and uses.
Uniqueness
Dimethyl 4,5-Dinitrophthalate is unique due to the specific positioning of its nitro groups, which significantly influences its chemical behavior and potential applications. This compound’s distinct reactivity makes it valuable for specialized research and industrial processes.
Propriétés
Formule moléculaire |
C10H8N2O8 |
|---|---|
Poids moléculaire |
284.18 g/mol |
Nom IUPAC |
dimethyl 4,5-dinitrobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C10H8N2O8/c1-19-9(13)5-3-7(11(15)16)8(12(17)18)4-6(5)10(14)20-2/h3-4H,1-2H3 |
Clé InChI |
OQNGBSNYROXUFB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




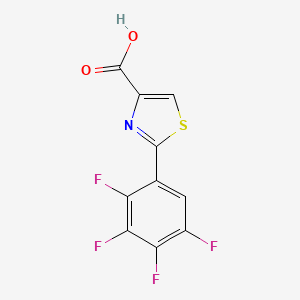
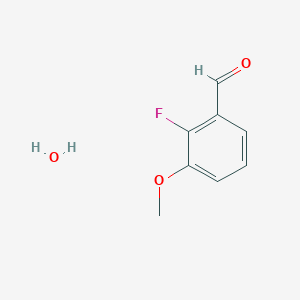


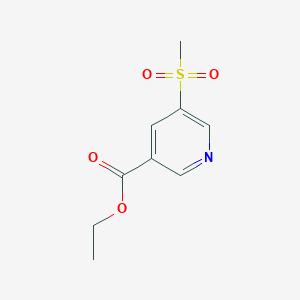
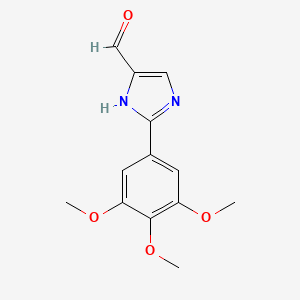

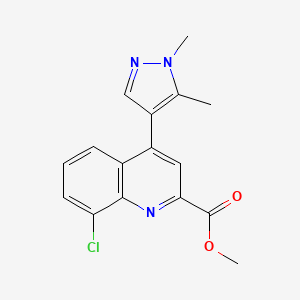


![2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13677522.png)

